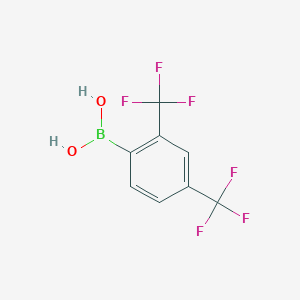

2,4-Bis(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,4-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYPBMBWKYALCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382198 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153254-09-2 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153254-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its reactivity and stability, making it a desirable reagent for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a proposed synthetic protocol, detailed characterization data, and visualization of the synthetic pathway.

Introduction

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in organic chemistry. Their stability, low toxicity, and high functional group tolerance make them ideal reagents for a wide range of chemical transformations. This compound (CAS No. 153254-09-2), with the molecular formula C₈H₅BF₆O₂ and a molecular weight of 257.93 g/mol , is a prominent member of this class.[1][2] Its unique electronic properties, conferred by the two trifluoromethyl substituents, enhance its utility in catalysis and as a precursor to various biologically active compounds.[3] This guide aims to provide a detailed technical overview for researchers and professionals engaged in the synthesis and application of this versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 153254-09-2 | [1][2] |

| Molecular Formula | C₈H₅BF₆O₂ | [1][2] |

| Molecular Weight | 257.93 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 110-117 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol and THF. | [4] |

Synthesis of this compound

Caption: Proposed synthesis pathway for this compound.

Proposed Experimental Protocol

This protocol is a generalized procedure and may require optimization for optimal yield and purity.

Materials:

-

1-Bromo-2,4-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation:

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are added to the flask.

-

Anhydrous THF is added to cover the magnesium.

-

A solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is added to the dropping funnel.

-

A small portion of the aryl bromide solution is added to initiate the reaction, evidenced by a color change and gentle reflux.

-

The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

The Grignard reagent solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise to the cold Grignard solution, maintaining the internal temperature below -60 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

The reaction mixture is cooled in an ice bath, and 2 M aqueous HCl is added slowly to quench the reaction and hydrolyze the boronate ester, adjusting the pH to ~2.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a crystalline solid.

-

Caption: General experimental workflow for the synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.2-8.5 (m, 3H, Ar-H), ~8.7 (s, 2H, B(OH)₂). The aromatic protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atoms. The B(OH)₂ protons typically appear as a broad singlet. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~120-140 (Ar-C), with characteristic quartets for the CF₃ carbons and the carbons attached to them due to C-F coupling. The carbon attached to the boronic acid group will also be observable. |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): Two distinct signals are expected for the two different trifluoromethyl groups. |

| FT-IR (KBr) | ν (cm⁻¹): ~3300-3500 (O-H stretch, broad), ~1600 (C=C aromatic stretch), ~1350 (B-O stretch), ~1100-1300 (C-F stretch, strong). |

| Mass Spectrometry | Expected [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. Fragmentation may involve the loss of water (H₂O), hydroxyl groups (OH), or the boronic acid moiety (B(OH)₂). |

Applications in Organic Synthesis

This compound is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines.[3] The ortho-trifluoromethyl group plays a crucial role in preventing the coordination of the amine to the boron atom of the active species, thereby accelerating the amidation reaction.[3] Its primary application, however, remains in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is an irritant and should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. This guide has provided a comprehensive overview of its properties, a proposed synthetic protocol based on established methods, and expected characterization data. While a specific, validated synthesis procedure for this compound is not widely published, the general Grignard-based approach outlined here provides a solid foundation for its preparation in a laboratory setting. Researchers and drug development professionals can leverage the information presented herein for the successful synthesis and application of this important building block.

References

- 1. This compound = 95 153254-09-2 [sigmaaldrich.com]

- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 3. The ortho-substituent on this compound catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its role as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its reactivity and physicochemical properties, making it a valuable reagent for the synthesis of complex organic molecules with tailored electronic and steric characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its application in a key synthetic transformation.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₅BF₆O₂ | [1][2] |

| Molecular Weight | 257.93 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 110-117 °C[1][2], 148-150 °C[3] | Multiple sources report varying ranges. |

| Boiling Point | 245.4 ± 50.0 °C (Predicted) | [3] |

| pKa | 7.40 ± 0.58 (Predicted) | [3] |

| Solubility | Soluble in methanol. | [3] |

| CAS Number | 153254-09-2 | [1][2] |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the trifluoromethyl and boronic acid groups. The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbons attached to the fluorine atoms (in the CF₃ groups) will appear as quartets due to C-F coupling. The carbon atom bonded to the boron atom will likely show a broad signal.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two singlets, corresponding to the two distinct trifluoromethyl groups at the 2- and 4-positions of the phenyl ring. The chemical shifts would be in the typical range for aryl-CF₃ groups.

-

¹¹B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a tricoordinate boronic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups. Strong C-F stretching bands are expected between 1100 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 258. Fragmentation may involve the loss of water, hydroxyl groups, and potentially rearrangement of the trifluoromethyl groups.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of arylboronic acids are provided below. These are generalized procedures that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus.

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.[4][5]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[4]

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[4]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of a boronic acid can be determined by potentiometric titration.

Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, often a mixture of water and an organic solvent like methanol or DMSO to ensure solubility.

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments to the boronic acid solution.[6]

-

Record the pH of the solution after each addition of the base, ensuring the solution is well-stirred and has reached equilibrium.[6]

-

Continue the titration until the pH has stabilized in the basic region.

-

Plot the pH of the solution against the volume of base added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Representative Synthetic Application: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Below is a general protocol for the coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound, and the base.[7]

-

Add the anhydrous solvent, followed by the palladium catalyst.[7]

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[3]

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.[3]

Mandatory Visualization

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. azom.com [azom.com]

CAS number 153254-09-2 properties and suppliers

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid (CAS 153254-09-2)

This guide provides a comprehensive overview of the chemical properties, suppliers, and applications of this compound, a key reagent in contemporary drug discovery and materials science.

Core Properties

This compound is a substituted phenylboronic acid that is widely utilized as a reactant in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its trifluoromethyl groups significantly influence its reactivity, making it a valuable building block for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into a diverse range of molecular scaffolds.[3]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 153254-09-2 | [2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |

| Molecular Formula | C₈H₅BF₆O₂ | [2][3][4][5][6][7][8][9][10][11][12][13][14][15] |

| Molecular Weight | 257.93 g/mol | [2][3][4][5][6][7][8][9][10][11][12][13][14][15] |

| Appearance | White to light yellow or cream crystalline powder | [1][3][5][8][11][13] |

| Melting Point | 110-117 °C or 141-150 °C | [3][4][8][11][13] |

| Solubility | Soluble in Methanol | [5][8][11] |

| Storage | Room Temperature, Inert atmosphere | [5][6][8][11][13][15] |

Structural Information

| Identifier | Value | Reference(s) |

| IUPAC Name | [2,4-bis(trifluoromethyl)phenyl]boronic acid | [3][9][12] |

| SMILES String | OB(O)c1ccc(cc1C(F)(F)F)C(F)(F)F | [4][8] |

| InChI | 1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14,15)/h1-3,16-17H | [4][8][9] |

| InChI Key | WLYPBMBWKYALCG-UHFFFAOYSA-N | [3][4][8][9][10][12] |

Key Applications in Research and Development

This compound is a critical reagent for the synthesis of a variety of biologically active molecules.[4][8][9] Its primary utility lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1][2]

Notable applications include the preparation of:

-

Corticotropin-releasing factor 1 (CRF1) receptor antagonists: These compounds, such as Pyrrolo[2,3-d]pyrimidin-4-ones, are under investigation for the treatment of stress-related disorders.[4][8]

-

Sodium channel blockers: Biaryl pyrazole carboxamides synthesized using this boronic acid are being explored for the management of neuropathic pain.[4][8]

-

Dual modulators of inflammation and bone loss: Biphenylketones derived from this reagent show potential in treating inflammatory conditions and associated bone resorption.[4][8]

-

Inhibitors of bone resorption: N-hydroxyalkyl biphenylsulfonamides are another class of compounds synthesized using this building block for potential osteoporosis treatment.[4][8]

-

Blue luminescent iridium phenylpyridine complexes: These materials have applications in organic light-emitting diodes (OLEDs).[4][8]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established methodologies. This protocol is intended as a representative example and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound by coupling an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)

-

Solvent (e.g., Toluene/Dioxane mixture, or DMF)

-

Anhydrous, degassed reaction vessel

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (2.0-3.0 mmol).

-

Add the degassed solvent (e.g., 5-10 mL of a toluene/dioxane mixture).

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualization of Relevant Signaling Pathways

The following diagrams illustrate key signaling pathways in which compounds derived from this compound have a functional role.

Corticotropin-Releasing Factor (CRF) Receptor Signaling

Compounds synthesized using this compound can act as antagonists to the CRF1 receptor. The binding of CRF to its G-protein coupled receptors, primarily CRHR1, initiates a signaling cascade that is central to the stress response.[6][8][9] This pathway typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression.[10] In some cellular contexts, CRF receptor activation can also engage other signaling pathways, such as the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades.[6][9]

Caption: Corticotropin-Releasing Factor (CRF) Receptor 1 Signaling Pathway.

Vibrio harveyi Autoinducer-2 (AI-2) Quorum Sensing

Suppliers

This compound is available from a number of chemical suppliers. Researchers should consult the respective catalogs for the most current pricing and availability.

| Supplier | Product Number (Example) | Purity |

| Sigma-Aldrich | 683965 | ≥95% |

| TCI Chemicals | B3022 | 97.0 to 108.0 % (Neutralization titration) |

| Alfa Chemistry | ACM153254092-1 | Not specified |

| BLD Pharm | BD27613 | Not specified |

| Chem-Impex | 40267 | 95 - 105% (Assay by titration) |

| FUJIFILM Wako | 327-84821 | Not specified |

| Thermo Fisher Scientific | L18161 | ≥96.0% (HPLC) |

Note: Purity and specifications may vary by supplier and batch. It is recommended to request a certificate of analysis for specific applications.

References

- 1. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. The Vibrio harveyi quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl substituents, make it an invaluable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of this compound. It details its critical role as a reactant in Suzuki-Miyaura cross-coupling reactions for the preparation of bioactive compounds such as corticotropin-releasing factor 1 (CRF1) receptor antagonists and sodium channel blockers. Detailed experimental protocols for its synthesis and application in cross-coupling reactions are presented, alongside an exploration of the signaling pathways associated with its therapeutic targets.

Molecular Structure and Properties

This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and two trifluoromethyl groups (-CF₃) at positions 2 and 4.

Molecular Formula: C₈H₅BF₆O₂[1]

Molecular Weight: 257.93 g/mol [1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 153254-09-2 | [1] |

| IUPAC Name | [2,4-Bis(trifluoromethyl)phenyl]boronic acid | [1] |

| Synonyms | 2,4-Bis(trifluoromethyl)benzeneboronic acid | |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 110-117 °C | |

| Boiling Point | 245.4±50.0 °C (Predicted) | [2] |

| Density | 1.50±0.1 g/cm³ (Predicted) | [2] |

| pKa | 7.40±0.58 (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Hexanes

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with 1,3-bis(trifluoromethyl)benzene and anhydrous diethyl ether or THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.[3][4][5]

Reaction Scheme:

Materials:

-

Aryl halide or triflate (e.g., aryl bromide, aryl iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A Schlenk flask or a pressure tube is charged with the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Solvent Addition and Degassing: The chosen solvent system (e.g., a mixture of dioxane and water) is added. The reaction mixture is then thoroughly degassed by bubbling with argon or nitrogen for 10-15 minutes, or by several freeze-pump-thaw cycles.

-

Reaction: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.[3]

Applications in Drug Discovery

The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable reagent in the synthesis of pharmaceutically active compounds. It is particularly utilized in the preparation of corticotropin-releasing factor 1 (CRF1) receptor antagonists and sodium channel blockers.[2]

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

CRF1 receptors are implicated in the body's response to stress and are a target for the treatment of anxiety, depression, and irritable bowel syndrome.[6][7][8] this compound is used in the synthesis of various CRF1 receptor antagonists, such as certain Pyrrolo[2,3-d]pyrimidin-4-ones.[2]

CRF1 Receptor Signaling Pathway:

The binding of corticotropin-releasing factor (CRF) to its G-protein coupled receptor, CRF1, primarily activates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to cellular responses associated with stress.[6][9]

Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[10][11][12][13] Dysregulation of these channels is associated with various neurological disorders, including epilepsy and chronic pain. This compound is a reactant for the preparation of biaryl pyrazole carboxamides, which have been investigated as sodium channel blockers for the treatment of neuropathic pain.[2]

Voltage-Gated Sodium Channel Signaling in Pain:

In sensory neurons, noxious stimuli lead to the opening of voltage-gated sodium channels, causing an influx of sodium ions and depolarization of the cell membrane. This generates an action potential that propagates along the neuron to the central nervous system, resulting in the sensation of pain. Sodium channel blockers inhibit this process by physically obstructing the channel, thereby preventing sodium influx and dampening neuronal excitability.[10][11][12][13]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its unique structural and electronic features facilitate the efficient construction of complex molecular architectures through reactions such as the Suzuki-Miyaura coupling. The application of this compound in the synthesis of potent CRF1 receptor antagonists and sodium channel blockers underscores its importance for researchers and scientists working on novel therapeutics for neurological and stress-related disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals in the field to leverage the full potential of this compound in their research endeavors.

References

- 1. [2,4-BIS(TRIFLUOROMETHYL)PHENYL]BORONIC ACID | CAS 153254-09-2 [matrix-fine-chemicals.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scispace.com [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Corticotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 10. Targeting voltage-gated sodium channels for treatment for chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2,4-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide to its Applications in Organic Synthesis and Drug Discovery

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

2,4-Bis(trifluoromethyl)phenylboronic acid has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring, render it a highly effective catalyst and a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its utility in catalytic dehydrative amidation, peptide synthesis, Suzuki-Miyaura cross-coupling reactions, and the synthesis of medicinally relevant compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Catalytic Dehydrative Amidation and Peptide Synthesis

One of the most significant applications of this compound is its role as a highly efficient catalyst for the direct formation of amide bonds from carboxylic acids and amines, a process known as dehydrative amidation. This method offers a green and atom-economical alternative to traditional amide bond-forming reactions that often require stoichiometric activating agents and produce significant waste.

The catalytic efficacy of this compound is attributed to the steric hindrance provided by the ortho-trifluoromethyl group. This substitution prevents the coordination of the amine to the boron center of the active catalytic species, thereby avoiding catalyst deactivation and accelerating the rate of amidation. Mechanistic studies suggest that the reaction proceeds through a 2:2 mixed anhydride intermediate formed between the boronic acid and the carboxylic acid.

Catalytic Cycle for Dehydrative Amidation

An In-depth Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Bis(trifluoromethyl)phenylboronic acid in organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document consolidates qualitative information, presents solubility data for analogous compounds to provide a valuable frame of reference, and offers a detailed experimental protocol for the systematic determination of its solubility.

Introduction

This compound is a specialized organoboron compound with significant applications in organic synthesis, particularly as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules makes it a valuable tool in pharmaceutical development and materials science.[1] The trifluoromethyl groups on the phenyl ring enhance its reactivity and selectivity in various chemical reactions.[1] An understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile

General statements in the available literature describe this compound as having "excellent solubility in organic solvents," making it a suitable choice for a variety of laboratory applications.[1][2] One specific solvent in which it is noted to be soluble is Methanol.[3] The high solubility is advantageous for achieving higher reaction rates and yields.[1]

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a quantitative context for researchers, this section presents solubility data for phenylboronic acid and its isomers of isobutoxyphenylboronic acid in several common organic solvents. This data, determined by the dynamic method, can serve as a useful proxy for estimating the potential solubility behavior of this compound. The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent.[4][5] It has been observed that the introduction of an isobutoxy group generally increases solubility in most solvents compared to unsubstituted phenylboronic acid.[5]

Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x) |

| Chloroform | 50 | ~0.15 |

| 3-Pentanone | 50 | ~0.45 |

| Acetone | 50 | ~0.50 |

| Dipropyl ether | 50 | ~0.40 |

| Methylcyclohexane | 50 | ~0.01 |

Data adapted from studies by Leszczyński et al. (2020)[6][7]

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [4]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.135 | 0.110 |

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[6][7][8] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

4.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Glass vials or test tubes with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (optional, for enhanced precision)

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant and vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

-

Continuously monitor the turbidity of the solution, either visually or with a luminance probe.

-

The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for the dynamic method of solubility determination.

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Early Synthetic Routes to 2,4-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core early synthetic methodologies for obtaining 2,4-Bis(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. The document provides detailed experimental protocols, a comparative summary of quantitative data, and a logical workflow of the primary synthetic strategies.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule, making it an attractive component in the design of pharmaceuticals and advanced materials. Early synthetic approaches to this compound have laid the groundwork for its current applications and primarily rely on two robust organometallic strategies: the Grignard reaction and the lithiation-borylation sequence.

Core Synthetic Strategies

The two predominant early-stage synthetic routes for this compound commence from the readily available starting material, 1-bromo-2,4-bis(trifluoromethyl)benzene. The choice of method often depends on the desired scale, available equipment, and tolerance to specific reaction conditions.

The Grignard Reaction Route

This classical approach involves the formation of an aryl Grignard reagent, which is subsequently quenched with a boron electrophile, typically a trialkyl borate. The resulting boronate ester is then hydrolyzed to yield the target boronic acid. This method is generally scalable and cost-effective.

The Lithiation-Borylation Route

An alternative strategy involves the formation of an aryllithium intermediate through halogen-metal exchange. Similar to the Grignard route, this highly reactive organolithium species is then reacted with a trialkyl borate and hydrolyzed. This method is often favored for its potentially higher reactivity and milder initial reaction conditions.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two primary synthetic routes.

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of structurally similar fluorinated phenylboronic acids.

Materials:

-

1-Bromo-2,4-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is charged with magnesium turnings (1.2 equivalents).

-

The apparatus is flame-dried under a stream of dry nitrogen.

-

Anhydrous THF is added to cover the magnesium, followed by a single crystal of iodine to initiate the reaction.

-

A solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under nitrogen, a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

-

The freshly prepared Grignard reagent solution is then added dropwise to the cold borate solution, maintaining the internal temperature below -60 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.

-

-

Hydrolysis and Work-up:

-

The reaction mixture is cooled in an ice bath, and 2 M aqueous HCl is slowly added to quench the reaction and hydrolyze the boronate ester, adjusting the pH to approximately 2.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization.

-

Protocol 2: Synthesis via Lithiation-Borylation

This protocol is a generalized procedure based on the principles of lithiation-borylation reactions.

Materials:

-

1-Bromo-2,4-bis(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Trimethyl borate or Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Lithiation:

-

A flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous Et₂O or THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via syringe or dropping funnel, maintaining the internal temperature at or below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

-

Borylation:

-

A solution of the chosen trialkyl borate (1.2 equivalents) in the same anhydrous solvent is added dropwise to the aryllithium solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

The reaction is quenched by the slow addition of 2 M HCl at 0 °C.

-

The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x volumes).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the early synthetic routes to this compound. Please note that yields can vary based on reaction scale and specific conditions.

| Parameter | Grignard Reaction Route | Lithiation-Borylation Route |

| Starting Material | 1-Bromo-2,4-bis(trifluoromethyl)benzene | 1-Bromo-2,4-bis(trifluoromethyl)benzene |

| Key Reagents | Mg, Trialkyl borate | n-BuLi, Trialkyl borate |

| Solvent | THF, Et₂O | Et₂O, THF |

| Reaction Temp. | 0 °C to reflux (Grignard formation); -78 °C (Borylation) | -78 °C |

| Typical Yield | 60-80% | 50-75% |

| Purity (crude) | Generally good, requires recrystallization | Good, requires recrystallization |

| Key Advantages | Scalable, cost-effective, well-established | Milder initial conditions, high reactivity |

| Key Disadvantages | Initiation can be sensitive, potential for Wurtz coupling | Requires strictly anhydrous conditions and low temperatures |

Logical Workflow of Synthetic Strategies

The following diagram illustrates the general workflow for the synthesis of this compound from its common precursor.

Caption: Synthetic pathways to this compound.

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Bis(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Bis(trifluoromethyl)phenylboronic acid (CAS No. 153254-09-2), a versatile reagent in organic synthesis.[1][2] Due to the limited availability of specific experimental spectra in public databases, this document presents expected spectroscopic data based on the analysis of structurally similar compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: [2,4-Bis(trifluoromethyl)phenyl]boronic acid

-

Molecular Formula: C₈H₅BF₆O₂

-

Molecular Weight: 257.93 g/mol [1]

-

Appearance: White to light yellow crystalline powder

-

Melting Point: 110-117 °C[1]

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are predicted based on the analysis of similar fluorinated phenylboronic acids.

Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | DMSO-d₆ | ~8.5 | s (br) | - | B(OH)₂ |

| ~8.2 | d | ~8 | H-6 | ||

| ~7.9 | d | ~8 | H-5 | ||

| ~7.8 | s | - | H-3 | ||

| ¹³C | DMSO-d₆ | ~138 | q | ~30 | C-2 (C-CF₃) |

| ~135 | q | ~5 | C-5 | ||

| ~132 | s | - | C-6 | ||

| ~130 (br) | - | - | C-1 (C-B) | ||

| ~128 | q | ~30 | C-4 (C-CF₃) | ||

| ~125 | q | ~5 | C-3 | ||

| ~123 | q | ~272 | CF₃ (at C-2) | ||

| ~123 | q | ~272 | CF₃ (at C-4) | ||

| ¹⁹F | DMSO-d₆ | ~ -61 | s | - | CF₃ (at C-2) |

| ~ -63 | s | - | CF₃ (at C-4) | ||

| ¹¹B | DMSO-d₆ | ~28-30 | s (br) | - | B(OH)₂ |

Table 2: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H stretch (B-OH) |

| ~1610 | Medium | C=C aromatic ring stretch |

| ~1400 | Strong | B-O stretch |

| ~1350 | Strong | C-F stretch (CF₃) |

| ~1170, 1130 | Strong | C-F stretch (CF₃) |

| ~850 | Medium | C-H out-of-plane bend |

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | m/z | Relative Intensity (%) | Assignment |

| ESI-MS | Negative | 257 | 100 | [M-H]⁻ |

| 239 | Variable | [M-H-H₂O]⁻ | ||

| GC-MS (as boronate ester) | EI | 258 | High | [M]⁺ |

| 239 | High | [M-F]⁺ | ||

| 189 | Medium | [M-CF₃]⁺ | ||

| 145 | High | [C₆H₃(CF₃)]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CD₃OD).[3][4] It is important to use a solvent that provides good solubility. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[4] The addition of a small amount of D₂O can sometimes sharpen the B(OH)₂ proton signal and simplify the spectrum by promoting the monomeric boronic acid form.[4]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -50 to -70 ppm (referenced to CFCl₃).

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

-

¹¹B NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 80 to -20 ppm.

-

Number of Scans: 128-256.

-

Relaxation Delay: 1 second.

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.[5]

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty spectrometer (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

-

LC-MS/MS Method:

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative mode is often effective for boronic acids.[6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.[6]

-

Source Conditions: Optimize parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument.

-

-

-

Sample Preparation for LC-MS/MS:

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

Diagram 2: NMR Data Acquisition and Processing Pathway

Caption: NMR data acquisition and processing pathway.

References

- 1. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. sciex.com [sciex.com]

A Technical Guide to 2,4-Bis(trifluoromethyl)phenylboronic Acid: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(trifluoromethyl)phenylboronic acid is a crucial reagent in modern organic synthesis, particularly valued in the pharmaceutical and material sciences for the introduction of the 2,4-bis(trifluoromethyl)phenyl moiety. This technical guide provides an in-depth overview of its commercial availability, typical purity profiles, and the analytical methodologies employed for its quality control. Furthermore, it outlines a representative synthetic protocol and purification methods, offering valuable insights for researchers utilizing this versatile compound in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, ranging from grams to kilograms. The lead time and pricing can vary depending on the supplier, quantity, and required purity.

Table 1: Commercial Availability of this compound

| Supplier | Product Number | Available Quantities | Purity Specification | Notes |

| Sigma-Aldrich | 683965 | 1g, 5g | ≥95% | - |

| FUJIFILM Wako | 327-84821, 323-84823 | 1g, 5g | 93+% (NMR) | - |

| TCI America | B3022 | 1g, 5g | >97.0% (T) | Contains varying amounts of Anhydride |

| Thermo Fisher Scientific | L18161 | 1g, 5g | ≥96.0% (HPLC) | - |

| ChemicalBook | Varies | kg quantities | 99%+ | Multiple suppliers listed |

| DempoChem | - | Pilot Scale | 98%+ | - |

Purity and Quality Control

The purity of this compound is a critical parameter, especially in drug development, as impurities can affect reaction outcomes, yield, and the toxicological profile of the final product. A common impurity is the corresponding boronic anhydride (boroxine), which exists in equilibrium with the boronic acid.

Table 2: Typical Purity Specifications and Analytical Methods

| Parameter | Specification | Analytical Method |

| Assay (Purity) | ≥95% - 99%+ | HPLC, 1H NMR, Titration |

| Identity | Conforms to structure | 1H NMR, 19F NMR, Mass Spectrometry |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 110-117 °C[1], 141.0-150.0 °C | Melting Point Apparatus |

| Residual Solvents | Varies by supplier | GC-HS |

| Water Content | Varies by supplier | Karl Fischer Titration |

A comprehensive quality control workflow is essential to ensure the consistent quality of this compound for pharmaceutical applications.

Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Reaction Scheme:

-

Grignard Reagent Formation: 1-bromo-2,4-bis(trifluoromethyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature (typically -78 °C) to form a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester, yielding the final this compound.

Detailed Methodology:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, is added magnesium turnings (1.2 eq).

-

The apparatus is flushed with argon, and anhydrous THF is added to cover the magnesium.

-

A solution of 1-bromo-2,4-bis(trifluoromethyl)benzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

-

After the magnesium has been consumed, the reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound is typically purified by recrystallization.

Detailed Methodology:

-

The crude product is dissolved in a minimal amount of a hot solvent, such as a mixture of hexanes and ethyl acetate.

-

The solution is allowed to cool slowly to room temperature and then cooled further in an ice bath to induce crystallization.

-

The resulting white to off-white crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold hexanes.

-

The purified product is dried under vacuum to remove residual solvents.

Application in Drug Development

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Understanding its commercial landscape, purity profiles, and the associated analytical and synthetic methodologies is crucial for its effective application in research and development. This guide provides a foundational understanding for scientists and professionals working with this important building block.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,4-Bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the use of 2,4-Bis(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling reactions. The strong electron-withdrawing nature of the two trifluoromethyl groups on this boronic acid enhances its reactivity, making it a valuable reagent for the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][3] The introduction of trifluoromethyl (CF3) groups can significantly alter the physicochemical properties of molecules, often leading to improved metabolic stability, lipophilicity, and bioavailability in drug candidates.[3]

While highly reactive, electron-deficient boronic acids like this compound can be susceptible to protodeboronation under certain reaction conditions.[4] The protocol outlined below is optimized to favor the desired cross-coupling pathway.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require further optimization depending on the specific substrates used.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, CsF, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with this compound under optimized conditions.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxy-2',4'-bis(trifluoromethyl)biphenyl | 85 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Nitro-2',4'-bis(trifluoromethyl)biphenyl | 78 |

| 3 | 4-Bromotoluene | 4-Methyl-2',4'-bis(trifluoromethyl)biphenyl | 88 |

| 4 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethyl-2',4'-bis(trifluoromethyl)biphenyl | 92 |

| 5 | 2-Bromopyridine | 2-(2',4'-Bis(trifluoromethyl)phenyl)pyridine | 75 |

Reaction Conditions: Aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h. Yields are for the isolated product after column chromatography.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination. Ensure an inert atmosphere is maintained. |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Inefficient base | Try a stronger or more soluble base, such as CsF or K₃PO₄. | |

| Significant protodeboronation | Presence of water or protic solvents | Use anhydrous solvents and reagents. Minimize exposure to air. |

| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |

| Formation of side products | Homocoupling of the boronic acid | Use a lower catalyst loading or a different ligand. |

| Decomposition of starting materials or product | Lower the reaction temperature and/or shorten the reaction time. |

Conclusion

The Suzuki-Miyaura coupling using this compound is a powerful method for the synthesis of biaryl compounds containing the 2,4-bis(trifluoromethyl)phenyl moiety. The protocol provided herein offers a robust starting point for researchers. Careful optimization of reaction parameters, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and minimizing side reactions. The enhanced reactivity of this fluorinated boronic acid makes it a valuable tool in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

Application Notes and Protocols: 2,4-Bis(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Bis(trifluoromethyl)phenylboronic acid is a versatile organoboron compound increasingly utilized in medicinal chemistry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an important reagent in modern drug discovery. This document provides detailed application notes and protocols for its use in the synthesis of key biological modulators. The trifluoromethyl groups enhance the reactivity of the boronic acid in cross-coupling reactions and can improve the metabolic stability and bioavailability of the resulting drug candidates.[1]

Application 1: Synthesis of Voltage-Gated Sodium Channel (Nav1.7) Inhibitors

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[2] The incorporation of the 2,4-bis(trifluoromethyl)phenyl moiety into small molecules can lead to potent and selective Nav1.7 inhibitors. This is often achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3]

Quantitative Data:

The following table summarizes the in vitro potency of a representative Nav1.7 inhibitor synthesized using a bis(trifluoromethyl)benzamide moiety.

| Compound ID | Target | Assay | IC50 (nM) |

| 9 | hNav1.7 | Manual Patch Clamp Electrophysiology | >1000 |

Table 1: In vitro potency of a 2,4-bis-trifluoromethyl benzamide derivative of decarbamoylsaxitoxin (dcSTX) against human Nav1.7 channels. Data sourced from[2].

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a biaryl compound, a common scaffold in Nav1.7 inhibitors.

Materials:

-

Aryl bromide (e.g., a brominated heterocyclic core) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dry reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualization:

References

Application Note: Palladium-Catalyzed Cross-Coupling of 2,4-Bis(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The introduction of fluorinated moieties, such as the 2,4-bis(trifluoromethyl)phenyl group, into molecular scaffolds is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl groups.[1] This application note provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling of 2,4-Bis(trifluoromethyl)phenylboronic acid with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.

Experimental Protocol